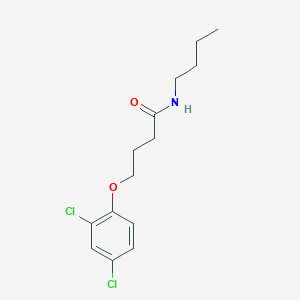![molecular formula C20H27F3N2O3 B4583165 N-(3-methoxybenzyl)-3-[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]propanamide](/img/structure/B4583165.png)
N-(3-methoxybenzyl)-3-[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]propanamide
説明
Synthesis Analysis
The synthesis of related compounds often involves complex reactions aiming to incorporate specific functional groups that influence the molecule's activity and properties. For instance, compounds with structures incorporating piperidine and benzyl components, similar to our compound of interest, have been synthesized to explore their pharmacological activities. These synthesis processes typically involve multiple steps, including the formation of key intermediates and the introduction of specific functional groups through reactions such as alkylation, acylation, and others specific to the desired compound's structure (Ueda et al., 1991).
Molecular Structure Analysis
The molecular structure of compounds akin to N-(3-methoxybenzyl)-3-[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]propanamide is critical in determining their chemical behavior and interaction with biological targets. Studies involving NMR spectroscopy, X-ray crystallography, and theoretical calculations provide insights into the molecular geometry, electronic structure, and intermolecular interactions of these compounds (Jimeno et al., 2003). These analyses reveal the spatial arrangement of atoms, the presence of specific functional groups, and the overall three-dimensional shape, which are essential for understanding the compound's reactivity and potential biological activity.
Chemical Reactions and Properties
The chemical reactivity of compounds like N-(3-methoxybenzyl)-3-[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]propanamide involves interactions with various reagents and conditions that lead to transformations in their molecular structure. These reactions can include nucleophilic substitution, oxidation-reduction processes, and others that modify the functional groups or the molecular skeleton of the compound (Yamaura et al., 1985). The specific chemical properties, such as reactivity towards acids, bases, oxidizing agents, and other chemicals, are determined by the nature and arrangement of functional groups within the molecule.
Physical Properties Analysis
The physical properties of chemical compounds, including melting points, boiling points, solubility, and crystal structure, are influenced by their molecular structure. For instance, the presence of methoxy and trifluoromethyl groups can affect the compound's polarity, hydrophobicity, and interactions with solvents, which in turn influence its solubility and phase behavior (Nesterov, 2004). These properties are crucial for understanding the compound's behavior in different environments, including biological systems and synthetic processes.
Chemical Properties Analysis
The chemical properties of compounds like N-(3-methoxybenzyl)-3-[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]propanamide are central to their potential applications and interactions. These include acidity/basicity, electrophilic/nucleophilic character, stability under various conditions, and reactivity towards specific reagents. Detailed chemical analysis helps in predicting how these compounds will interact in complex chemical or biological systems, guiding their use in synthesis, drug development, and other applications (Carlsen, 1998).
For more in-depth exploration and specific details on the compound's synthesis, molecular structure, chemical reactions, and properties, the following references provide valuable scientific insights:
特性
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3-[1-(4,4,4-trifluorobutanoyl)piperidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27F3N2O3/c1-28-17-6-2-4-16(12-17)13-24-18(26)8-7-15-5-3-11-25(14-15)19(27)9-10-20(21,22)23/h2,4,6,12,15H,3,5,7-11,13-14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYLXRKPSCZQGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CCC2CCCN(C2)C(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxybenzyl)-3-[1-(4,4,4-trifluorobutanoyl)piperidin-3-yl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-{[(3-{[(4-methylbenzyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4583087.png)
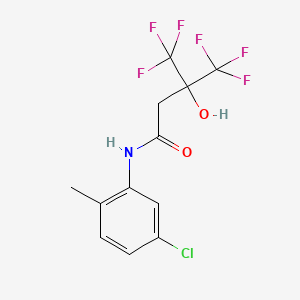
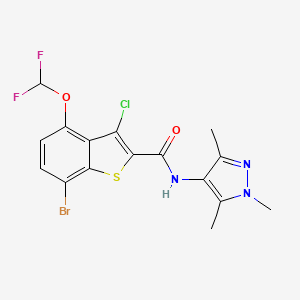
![N-[2-(4-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4583102.png)
![2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4583107.png)
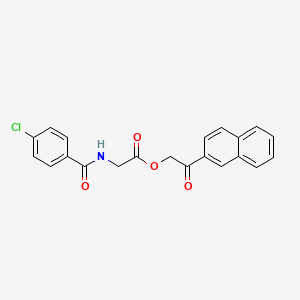
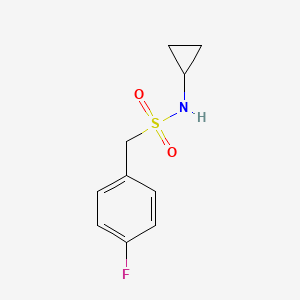
![N-bicyclo[2.2.1]hept-2-yl-2-[(5-ethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4583124.png)
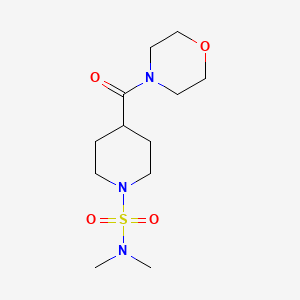
![1-allyl-4-[(2-chloro-6-fluorophenyl)acetyl]piperazine](/img/structure/B4583138.png)
![(4-chlorophenyl){1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methanone](/img/structure/B4583146.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-({[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4583154.png)
![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4583164.png)
